molecular formula C13H15NO2 B2554595 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione CAS No. 883022-85-3

4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione

Cat. No.: B2554595
CAS No.: 883022-85-3
M. Wt: 217.268
InChI Key: DXPWZGIZWPBUSB-UHFFFAOYSA-N
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Description

4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione is a chemical compound with the molecular formula C13H15NO2. It is a piperidine derivative, which is a class of compounds known for their diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with piperidine derivatives, followed by cyclization and oxidation steps . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups .

Scientific Research Applications

4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses . The exact molecular targets and pathways involved are still under investigation, but they may include neurotransmitter receptors and metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Unlike some similar compounds, it has shown promise in a wide range of scientific research areas, making it a valuable compound for further study .

Properties

IUPAC Name

4-methyl-1-(4-methylphenyl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9-3-5-11(6-4-9)14-12(15)7-10(2)8-13(14)16/h3-6,10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPWZGIZWPBUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C(=O)C1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672096
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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